molecular formula C10H9N3 B13304608 3-(Aminomethyl)-1H-indole-6-carbonitrile

3-(Aminomethyl)-1H-indole-6-carbonitrile

Cat. No.: B13304608
M. Wt: 171.20 g/mol
InChI Key: VTLGNFFUDNAXFO-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1H-indole-6-carbonitrile (CAS 887581-18-2) is a high-value indole derivative with a molecular formula of C10H9N3 and a molecular weight of 171.20 g/mol . This compound features both an aminomethyl group and a nitrile group on its indole scaffold, making it a versatile and critical building block in organic and medicinal chemistry. The indole nucleus is a privileged structure in drug discovery, known for its presence in numerous pharmaceuticals and its ability to bind to diverse biological receptors with high affinity . Indole derivatives, particularly those substituted at the 3-position, are widely investigated for their significant biological activities, including antimicrobial, anticancer, and antioxidant properties . The specific molecular architecture of this compound makes it an ideal precursor for the synthesis of more complex heterocyclic systems via multicomponent reactions (MCRs) . These reactions are powerful tools for the diversity-oriented synthesis of polycyclic structures with potential chemical and biomedical relevance . Furthermore, the reactive aminomethyl group serves as a key handle for further functionalization, enabling its application in the design and development of novel drug-like molecules and pharmaceutical intermediates . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

3-(aminomethyl)-1H-indole-6-carbonitrile

InChI

InChI=1S/C10H9N3/c11-4-7-1-2-9-8(5-12)6-13-10(9)3-7/h1-3,6,13H,5,12H2

InChI Key

VTLGNFFUDNAXFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=C2CN

Origin of Product

United States

Synthetic Strategies for 3 Aminomethyl 1h Indole 6 Carbonitrile and Analogous Structures

Retrosynthetic Analysis and Key Disconnections for the Indole (B1671886) Core

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comias.ac.in For 3-(aminomethyl)-1H-indole-6-carbonitrile, the primary disconnections involve the C2-C3 bond and the bond between the indole C3 and the aminomethyl group.

A logical retrosynthetic approach would first disconnect the C3-aminomethyl bond, leading to a precursor such as indole-3-carboxaldehyde (B46971) or a related C3-substituted indole. Further disconnection of the indole ring itself, typically at the C2-C3 and N1-C2 bonds, suggests precursors like a substituted aniline (B41778) and a suitable carbonyl compound or alkyne, which can be joined through various classical or modern indole synthesis reactions. The presence of the nitrile group at the C6 position must be considered throughout the synthesis, either by starting with a pre-functionalized aniline derivative or by introducing it at a later stage.

Direct Construction of the Indole Ring System

The formation of the indole nucleus is a cornerstone of this synthesis. Numerous methods have been developed, ranging from classical name reactions to modern metal-catalyzed approaches. researchgate.netmdpi.comresearchgate.netnih.gov

Classical and Modern Cyclization Reactions in Indole Synthesis

Several well-established methods are available for constructing the indole ring. nih.govpharmaguideline.com These reactions often involve the cyclization of appropriately substituted anilines or related precursors.

Some of the most prominent classical and modern indole syntheses include:

Fischer Indole Synthesis: This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed from an arylhydrazine and an aldehyde or ketone. nih.govbhu.ac.in For the synthesis of an indole-6-carbonitrile derivative, a 4-cyanophenylhydrazine would be a key starting material.

Madelung Synthesis: This method involves the base-catalyzed cyclization of an N-acyl-o-toluidine at high temperatures. nih.govbhu.ac.in Modern variations of this reaction utilize milder conditions. bhu.ac.in

Reissert Synthesis: This multi-step synthesis starts with the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated. pharmaguideline.combhu.ac.in

Leimgruber–Batcho Indole Synthesis: This is a versatile two-step method that involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization to yield the indole. pharmaguideline.com

Bartoli Indole Synthesis: This reaction utilizes the addition of a vinyl Grignard reagent to a nitroarene to form a 7-substituted indole. pharmaguideline.com

Nenitzescu Indole Synthesis: This method involves the reaction of a benzoquinone with a β-aminocrotonic ester to produce 5-hydroxyindole (B134679) derivatives. pharmaguideline.com

Metal-Catalyzed Approaches to Indole Formation

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, often offering milder reaction conditions and greater functional group tolerance compared to classical methods. researchgate.netmdpi.comscispace.com

Various metals, including palladium, copper, rhodium, and cobalt, have been employed to catalyze indole synthesis. researchgate.netmdpi.comnih.gov These reactions can proceed through different mechanisms, such as C-H activation, cross-coupling reactions, and cyclization of functionalized anilines with alkynes. researchgate.netnih.gov For instance, palladium- or copper-catalyzed reactions of o-haloanilines with alkynes are effective for constructing the indole core. researchgate.net Rhodium(III)-catalyzed C–H functionalization and benzannulation protocols have also been developed for the efficient synthesis of indole-fused polycyclic molecules. nih.gov

Introduction of the Aminomethyl Moiety at the C3 Position

Once the indole-6-carbonitrile core is synthesized, the next crucial step is the introduction of the aminomethyl group at the electron-rich C3 position.

Mannich-Type Reactions and Related Aminomethylation Strategies

The Mannich reaction is a classic and widely used method for the aminomethylation of indoles. chemtube3d.com It involves the reaction of the indole with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine in the presence of an acid catalyst. researchgate.netclockss.org The reaction proceeds through the formation of an electrophilic iminium ion, which then attacks the C3 position of the indole. clockss.org

Variations of the Mannich reaction, such as using pre-formed iminium salts or other methylene (B1212753) sources like dichloromethane, have also been developed to achieve aminomethylation under different conditions. clockss.orgfrontiersin.org

Reductive Transformations of C3-Substituted Precursors

An alternative strategy for introducing the aminomethyl group involves the reduction of a C3-substituted precursor. This two-step approach offers flexibility in the choice of the nitrogen source.

Common C3-substituted precursors that can be reduced to the aminomethyl group include:

Indole-3-carbonitrile: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).

Indole-3-carboxaldehyde or Ketones: These can be converted to the aminomethyl group via reductive amination. wikipedia.orglibretexts.org This process involves the formation of an imine or enamine intermediate by reacting the carbonyl compound with an amine, followed by in situ reduction with a selective reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH). wikipedia.orgharvard.edu

3-Cyanoacetylindoles: These compounds, readily prepared from indoles and cyanoacetic acid, can also serve as precursors. rsc.orgresearchgate.net The cyano group can be selectively reduced.

Installation of the Carbonitrile Group at the C6 Position

The introduction of a carbonitrile (cyano) group onto the C6 position of the indole ring is a critical step in the synthesis of this compound. This can be achieved through direct cyanation of a pre-functionalized indole or by the conversion of other functional groups into a nitrile.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds and are widely employed for the cyanation of aromatic systems, including indoles. These methods typically involve the reaction of a halo-substituted indole with a cyanide source in the presence of a palladium catalyst.

One common approach is the use of a 6-haloindole (e.g., 6-bromo- or 6-iodoindole) as the starting material. This substrate can then be subjected to a palladium-catalyzed cyanation reaction. A variety of cyanide sources can be utilized, with zinc cyanide (Zn(CN)₂) being a frequently used reagent due to its lower toxicity compared to other cyanide salts. The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) and often requires the presence of a phosphine (B1218219) ligand to stabilize the palladium catalyst.

Another effective cyanide source for palladium-catalyzed cyanation is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). This reagent is a non-toxic and environmentally benign alternative to other cyanide sources. The reaction conditions for using potassium hexacyanoferrate(II) are generally mild, making it an attractive option for the synthesis of aromatic nitriles.

A more recent development in cyanation methodology involves the use of a combination of ammonium (B1175870) bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (B87167) (DMSO) as a safe and practical "CN" source in a palladium-catalyzed reaction. This method provides a convenient and safer alternative for the introduction of a cyano group onto the indole ring.

Cyanation MethodTypical ReagentsKey Features
Palladium-catalyzed cyanation with zinc cyanide6-Haloindole, Zn(CN)₂, Pd catalyst (e.g., Pd(OAc)₂), phosphine ligandWidely used, effective for various aromatic systems.
Palladium-catalyzed cyanation with potassium hexacyanoferrate(II)6-Haloindole, K₄[Fe(CN)₆], Pd catalystNon-toxic and environmentally friendly cyanide source.
Palladium-catalyzed cyanation with NH₄HCO₃/DMSOIndole, NH₄HCO₃, DMSO, Pd catalystSafe and practical alternative cyanide source.

An alternative to direct cyanation is the conversion of an existing functional group at the C6 position into a nitrile. This approach can be particularly useful if a suitable precursor is more readily available than the corresponding 6-haloindole.

One common precursor for nitrile synthesis is a primary amide (carboxamide). The dehydration of a 6-carboxamidoindole to the corresponding 6-cyanoindole (B17180) can be achieved using a variety of dehydrating agents. Common reagents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA). For instance, the conversion of an indole-5-carboxylic acid to the corresponding 5-cyano derivative has been reported to proceed via the carboxamide, which is then dehydrated using methanesulfonyl chloride. nih.gov This methodology can be adapted for the synthesis of 6-cyanoindoles.

Another functional group that can be converted to a nitrile is an aldehyde. The synthesis of indole-3-carbonitrile from indole-3-carboxaldehyde has been achieved by first converting the aldehyde to its oxime, followed by dehydration. nih.gov This two-step process, involving the formation of an aldoxime and its subsequent dehydration, provides a reliable route to the nitrile. This strategy can be applied to a 6-formylindole to generate the desired 6-cyano functionality.

Precursor Functional GroupTransformationTypical Reagents
6-CarboxamideDehydrationPOCl₃, SOCl₂, TFAA, MsCl
6-FormylConversion to oxime and dehydration1. Hydroxylamine (NH₂OH) 2. Dehydrating agent

Post-Synthetic Modifications and Derivatization Approaches

Once the this compound scaffold is assembled, further diversification can be achieved by chemical transformations of its functional groups: the aminomethyl group, the nitrile group, and the indole N1 position.

The primary amine of the aminomethyl group at the C3 position is a versatile handle for a wide range of chemical modifications. These transformations allow for the introduction of various substituents, leading to a diverse library of analogs.

N-Alkylation: The primary amine can be alkylated to form secondary or tertiary amines. This can be achieved by reaction with alkyl halides or by reductive amination with aldehydes or ketones in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

N-Acylation: The amine can be readily acylated by reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This introduces an acyl group, which can modulate the electronic and steric properties of the molecule. A mild and efficient method for the N-acylation of indoles utilizes thioesters as a stable acyl source. nih.govbohrium.comresearchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This functional group can act as a hydrogen bond donor and acceptor, influencing the molecule's interactions with biological targets.

The nitrile group at the C6 position is a valuable functional group that can be converted into several other functionalities, further expanding the chemical space of the synthesized compounds.

Reduction to Amine: The nitrile group can be reduced to a primary amine (aminomethyl group). A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, for example using Raney nickel, is another effective method for the reduction of nitriles to amines. nih.gov This reaction provides a route to 6-(aminomethyl)indole derivatives.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. prepchem.com This transformation introduces a carboxylic acid moiety, which can serve as a handle for further derivatization, such as esterification or amidation.

Conversion to Amidines: Nitriles can be converted to amidines, which are important functional groups in medicinal chemistry. This can be achieved through various methods, including the Pinner reaction, which involves the reaction of the nitrile with an alcohol in the presence of an acid to form an imidate, followed by reaction with an amine.

The nitrogen atom at the N1 position of the indole ring can be functionalized to introduce a variety of substituents, which can significantly impact the properties of the molecule.

N-Alkylation: The indole nitrogen can be alkylated using alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). nih.govrsc.orgnih.gov The choice of base and solvent can influence the efficiency of the reaction.

N-Arylation: The introduction of an aryl group at the N1 position can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Chan-Lam coupling. nih.govub.edu These reactions typically involve the coupling of the indole with an aryl halide or an aryl boronic acid in the presence of a copper or palladium catalyst.

N-Protection: In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. A variety of protecting groups can be employed, such as tert-butyloxycarbonyl (Boc), benzenesulfonyl (Bs), or p-toluenesulfonyl (Ts). rsc.orgnih.govmdpi.orgnih.govrsc.org These groups can be introduced under specific conditions and removed at a later stage of the synthesis.

Functional GroupTransformationResulting Functional Group
C3-AminomethylN-AlkylationSecondary/Tertiary Amine
N-AcylationAmide
N-SulfonylationSulfonamide
C6-NitrileReductionPrimary Amine
HydrolysisCarboxylic Acid
Pinner ReactionAmidine
N1-IndoleN-AlkylationN-Alkyl Indole
N-ArylationN-Aryl Indole
N-ProtectionN-Protected Indole

An article on the advanced spectroscopic characterization of this compound cannot be generated at this time.

Extensive and targeted searches for primary scientific literature, patents, and chemical database entries containing the specific experimental data for "this compound" have been conducted. These searches aimed to locate detailed research findings for the following analytical techniques as required by the article outline:

¹H NMR (Proton Nuclear Magnetic Resonance)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

2D NMR (Two-Dimensional Nuclear Magnetic Resonance, including COSY, HMQC, HMBC)

HRMS (High-Resolution Mass Spectrometry)

LC/MS (Liquid Chromatography-Mass Spectrometry)

Despite these efforts, no verifiable, peer-reviewed, or publicly archived experimental spectroscopic data for the precise compound "this compound" could be located. While data exists for structurally related compounds such as indole-6-carbonitrile and various other substituted indoles, the strict requirement to focus solely on the specified molecule prevents the use of this information.

To provide a scientifically accurate and thorough article with the requested data tables and detailed findings, access to published experimental results is essential. Without such source material, the generation of the requested content is not possible.

X-ray Diffraction Analysis

Following extensive searches of chemical and crystallographic databases, no publicly available single-crystal X-ray diffraction data for the specific compound this compound could be located. The determination of a crystal structure is an experimental process that provides definitive information on the absolute structure, bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. Without this primary experimental data, a detailed and scientifically accurate analysis of its specific crystallographic parameters and the nuances of its intramolecular and intermolecular interactions is not possible.

The following sections outline the principles of the analyses that would be conducted if the crystal structure were determined. This information is based on established crystallographic techniques and the typical behavior of related indole-containing molecules.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can determine the absolute configuration of a molecule. This method would allow for the unambiguous confirmation of the connectivity of the aminomethyl group at the C3 position and the carbonitrile group at the C6 position of the 1H-indole ring.

Were the data available, a crystallographic information file (CIF) would be generated, containing key parameters that describe the crystal's structure. These parameters are typically presented in a standardized table. A hypothetical data table for this compound, based on common values for organic molecules, is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Chemical Formula C₁₀H₉N₃
Formula Weight 171.20
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value not available
b (Å) Value not available
c (Å) Value not available
α (°) 90
β (°) Value not available
γ (°) 90
Volume (ų) Value not available
Z 4
Density (calculated) (g/cm³) Value not available
R-factor (%) Value not available
Goodness-of-fit (GOF) Value not available

Note: This table is for illustrative purposes only. The values are not based on experimental data for the specified compound.

Synthesis and Characterization

Common Synthetic Routes

A plausible and common synthetic strategy for preparing this compound involves the following key steps:

Formylation of 6-Cyanoindole (B17180): The synthesis would likely begin with 6-cyanoindole. The C3 position of the indole (B1671886) ring can be formylated using a Vilsmeier-Haack reaction, which employs reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to yield 6-cyano-1H-indole-3-carbaldehyde. orgsyn.org

Reductive Amination: The resulting aldehyde can then be converted to the desired aminomethyl group through reductive amination. This transformation can be achieved using various reagents, such as sodium borohydride (B1222165) or catalytic hydrogenation, in the presence of an ammonia (B1221849) source.

Analytical Characterization Techniques

The structural confirmation of this compound would rely on a combination of modern spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be crucial for elucidating the precise arrangement of protons and carbon atoms in the molecule, confirming the positions of the aminomethyl and cyano groups.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretching of the amine and the indole, and the C≡N stretching of the nitrile group.

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic behavior and structural features of molecules. These methods offer a balance between computational cost and accuracy for systems of this size.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 3-(Aminomethyl)-1H-indole-6-carbonitrile, this process involves finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface. Methods like DFT, often employing functionals such as B3LYP with a basis set like 6-311G(d,p), are commonly used for this purpose for related heterocyclic molecules. nih.govresearchgate.net

The optimization would confirm the inherent planarity of the bicyclic indole (B1671886) ring system. A key aspect of the conformational analysis for this molecule involves the rotational freedom around the single bond connecting the aminomethyl side chain (-CH₂NH₂) to the C3 position of the indole ring. Different orientations (rotamers) of the amino group relative to the indole plane would be explored to identify the global minimum energy conformation, which represents the most probable structure of the molecule in a gaseous state or non-polar solvent.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy and spatial distribution of these orbitals for this compound can be calculated using DFT methods.

HOMO: The HOMO is expected to be primarily located on the electron-rich indole ring system, which is characteristic of indole derivatives. This indicates the regions most susceptible to electrophilic attack.

LUMO: The LUMO is anticipated to be distributed over the aromatic system, particularly influenced by the electron-withdrawing nitrile (-C≡N) group at the C6 position. This region represents the most likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Parameters

ParameterDescriptionPredicted Characteristic
EHOMOEnergy of the Highest Occupied Molecular OrbitalHigh (indicative of good electron-donating ability)
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalLow (indicative of good electron-accepting ability)
ΔE (HOMO-LUMO Gap)Energy difference between LUMO and HOMOModerate (influences chemical reactivity and stability)

Quantum chemical calculations are widely used to predict spectroscopic properties, which can aid in the structural elucidation and characterization of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common computational task. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). These calculations would provide theoretical chemical shift values for each unique proton and carbon atom in the this compound structure.

Vibrational Frequencies: Theoretical vibrational (infrared) spectra can be computed from the second derivatives of the energy with respect to atomic displacements. These DFT calculations, performed on the optimized geometry, yield a set of vibrational modes and their corresponding frequencies. researchgate.net For this compound, this would allow for the assignment of key vibrational bands, such as the N-H stretches of the amine and indole groups, the characteristic C≡N stretch of the nitrile group (typically in the 2220-2260 cm⁻¹ region), C-H aromatic stretches, and various fingerprint region vibrations corresponding to the indole skeleton.

Theoretical Molecular Descriptors Analysis

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. They are crucial in fields like medicinal chemistry for predicting a compound's pharmacokinetic properties.

Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a strong predictor of passive molecular transport through membranes and is often used to estimate oral bioavailability and blood-brain barrier penetration.

For the parent scaffold, 1H-indole-6-carbonitrile, the calculated TPSA is 39.6 Ų. nih.gov The addition of the aminomethyl group (-CH₂NH₂) to the C3 position introduces a primary amine, which significantly increases the polarity. The TPSA for this compound would therefore be substantially higher, reflecting the contribution of the polar N-H bonds of the amine. This increased TPSA suggests enhanced hydrogen bonding capacity.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water, is a critical measure of a drug's solubility and permeability. Numerous computational algorithms exist to predict this value, often denoted as cLogP or by specific algorithm names like XLogP.

The parent compound, 1H-indole-6-carbonitrile, has a calculated XLogP3 value of 2.4, indicating a moderate level of lipophilicity. nih.gov The introduction of the polar aminomethyl group, with its capacity for ionization and hydrogen bonding, would decrease the LogP value, making this compound more hydrophilic than its parent indole-6-carbonitrile core.

Table 2: Predicted Physicochemical Descriptors

DescriptorValue for 1H-Indole-6-carbonitrile nih.govPredicted Trend for this compound
TPSA (Ų)39.6Increased (> 60)
XLogP32.4Decreased (< 2.0)

Hydrogen Bond Donor and Acceptor Characteristics

The hydrogen bonding capacity of a molecule is crucial for its interactions in a biological system and its physicochemical properties. For this compound, these characteristics are determined by the functional groups present: the indole ring, the aminomethyl group, and the carbonitrile group.

The indole moiety itself contains a nitrogen atom within the five-membered ring, which has a hydrogen atom attached (N-H). This N-H group can act as a hydrogen bond donor. The aminomethyl group (-CH2NH2) at the 3-position introduces a primary amine. The two hydrogen atoms on the nitrogen of the amine can also participate in hydrogen bonding as donors.

Conversely, hydrogen bond acceptors are atoms with lone pairs of electrons that can interact with a hydrogen atom from a donor group. In this compound, the nitrogen atom of the carbonitrile group (-C≡N) at the 6-position possesses a lone pair and acts as a hydrogen bond acceptor. The nitrogen atom of the aminomethyl group also has a lone pair and can function as a hydrogen bond acceptor. The nitrogen atom in the indole ring can also act as a hydrogen bond acceptor, although its availability may be influenced by the aromatic system.

Based on the analysis of its constituent functional groups, the theoretical hydrogen bond donor and acceptor counts are as follows:

CharacteristicCount
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3

Rotatable Bond Count Analysis

The number of rotatable bonds in a molecule is a key determinant of its conformational flexibility. This property is particularly important in medicinal chemistry as it influences how a molecule can adapt its shape to fit into a biological target's binding site. A rotatable bond is generally defined as any single bond, not in a ring, that is bonded to a non-hydrogen atom.

For this compound, the structure consists of a rigid indole ring system. The key bond that allows for conformational flexibility is the single bond connecting the aminomethyl group to the indole ring at the 3-position (the C3-C bond of the -CH2NH2 group). Rotation around this bond allows the amino group to adopt various spatial orientations relative to the indole core. The bond within the aminomethyl group itself (C-N) is also rotatable.

Molecular FeatureRotatable Bond Count
This compound2

This limited number of rotatable bonds suggests that while the molecule possesses some conformational flexibility, it is largely a rigid structure.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.

Transition State Analysis for Proposed Synthetic Pathways

The synthesis of substituted indoles often involves well-established methods such as the Fischer, Bischler, or Reissert indole syntheses. Computational studies on these general synthetic routes have provided insights into their reaction mechanisms. For instance, transition state analysis in the Fischer indole synthesis has helped to understand the-sigmatropic rearrangement step, which is crucial for the formation of the indole ring. These studies typically involve locating the transition state structures on the potential energy surface and calculating the energy barriers for different proposed pathways.

For a molecule like this compound, a plausible synthetic route would involve the formation of the indole-6-carbonitrile core, followed by the introduction of the aminomethyl group at the 3-position, for example, via a Mannich-type reaction or reduction of a 3-cyanoacetyl indole derivative. A computational study of such a synthesis would involve:

Modeling the reactants, intermediates, and products of each synthetic step.

Locating the transition state structures connecting these species.

Calculating the activation energies to determine the feasibility and rate-determining steps of the proposed pathway.

Such an analysis would provide a deeper understanding of the reaction mechanism at a molecular level, but specific data for this compound awaits dedicated computational investigation.

Reactivity and Mechanistic Investigations of 3 Aminomethyl 1h Indole 6 Carbonitrile

Reactivity Profile of the Aminomethyl Group

The primary amine of the aminomethyl substituent at the C3 position is a key center for nucleophilic reactions and derivatizations. Its reactivity is typical of a primary alkylamine, enabling a variety of transformations.

Nucleophilic Reactions and Amine Derivatizations

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile. This allows it to readily participate in reactions with a wide range of electrophiles. Common derivatizations include acylation and alkylation reactions.

Acylation: The amine can be acylated by reacting with acyl chlorides or acid anhydrides under standard conditions to form the corresponding amides. For instance, treatment with acetic anhydride (B1165640) would yield N-((1H-indole-6-carbonitrile-3-yl)methyl)acetamide. These reactions typically proceed smoothly, highlighting the nucleophilic character of the amino group.

Alkylation: While less common for creating complex derivatives from this specific starting material, the primary amine can be alkylated using alkyl halides. However, this can lead to mixtures of mono- and di-alkylated products. Reductive amination provides a more controlled method for introducing specific alkyl groups.

The nucleophilicity of the aminomethyl group is a cornerstone of its chemical profile, allowing for the straightforward synthesis of a wide array of amide and amine derivatives.

Condensation Reactions and Imine Formation

Primary amines, such as the one in 3-(Aminomethyl)-1H-indole-6-carbonitrile, readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reversible, acid-catalyzed reaction is a fundamental transformation in organic chemistry. uni-muenchen.demdpi.com

The reaction mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. mdpi.com Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the carbon-nitrogen double bond of the imine. mdpi.com The reaction is typically driven to completion by removing the water formed, often through azeotropic distillation.

For example, the reaction of this compound with benzaldehyde (B42025) in the presence of an acid catalyst would yield N-benzylidene-1-((1H-indole-6-carbonitrile-3-yl)methyl)amine. The general utility of this reaction allows for the synthesis of a diverse range of imine derivatives by varying the aldehyde or ketone reactant. byjus.com

Reactivity Profile of the Carbonitrile Group

The carbonitrile (cyano) group at the C6 position is a versatile functional group that can undergo several important transformations, primarily hydrolysis and cycloaddition reactions.

Hydrolysis and Related Transformations of Nitriles

The carbonitrile group can be hydrolyzed to either a carboxylic acid or a primary amide, depending on the reaction conditions. google.com This transformation provides a synthetic route to other important indole (B1671886) derivatives.

Acid-Catalyzed Hydrolysis: Heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, results in complete hydrolysis to the corresponding carboxylic acid, 1H-indole-6-carboxylic acid, and an ammonium (B1175870) salt. google.comlibretexts.org The reaction proceeds via the initial formation of an amide, which is then further hydrolyzed under the acidic conditions. lkouniv.ac.in

Base-Catalyzed Hydrolysis: Treatment with a hot aqueous solution of a strong base, like sodium hydroxide, also leads to hydrolysis. ic.ac.uk Initially, this forms the salt of the carboxylic acid (e.g., sodium 1H-indole-6-carboxylate) and ammonia (B1221849) gas. google.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free 1H-indole-6-carboxylic acid. google.com Under milder basic conditions, the reaction can sometimes be stopped at the intermediate amide stage, yielding 1H-indole-6-carboxamide. libretexts.org

The conditions for these hydrolyses are summarized in the table below.

Reaction ConditionIntermediate ProductFinal Product (after workup)
Strong Acid (e.g., HCl, H₂SO₄), Heat1H-Indole-6-carboxamide1H-Indole-6-carboxylic Acid
Strong Base (e.g., NaOH, KOH), Heat1H-Indole-6-carboxamide1H-Indole-6-carboxylic Acid

Cycloaddition Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions. researchgate.net This allows for the construction of five-membered heterocyclic rings fused to the indole scaffold. A particularly significant transformation is the reaction with azides to form tetrazoles.

The synthesis of 5-substituted-1H-tetrazoles from nitriles and an azide (B81097) source (like sodium azide) is a well-established method. organic-chemistry.orgnih.gov This reaction, often catalyzed by an acid or a metal salt, involves the [3+2] cycloaddition of the azide ion to the nitrile group. organic-chemistry.org In the case of this compound, this reaction would lead to the formation of 3-(aminomethyl)-6-(1H-tetrazol-5-yl)-1H-indole. Tetrazoles are recognized as important bioisosteres of carboxylic acids in medicinal chemistry, making this a valuable transformation. ut.ee

Other 1,3-dipoles, such as nitrile oxides, can also react with the nitrile group to form different five-membered heterocycles. pearson.com However, the nitrile group is generally characterized by low activity in non-catalyzed cycloaddition reactions unless activated by electron-withdrawing groups. researchgate.net

Reactivity of the Indole Nucleus

The indole ring system is inherently electron-rich and highly reactive towards electrophilic aromatic substitution, with the C3 position being the most nucleophilic site. researchgate.net However, in this compound, the C3 position is already substituted. This directs subsequent electrophilic attacks to other positions on the ring.

The reactivity is further modulated by the electronic effects of the two substituents. The aminomethyl group at C3 is generally considered an activating group, increasing the electron density of the pyrrole (B145914) ring. Conversely, the carbonitrile group at C6 is a deactivating, electron-withdrawing group, which reduces the nucleophilicity of the benzene (B151609) portion of the indole nucleus through both inductive and resonance effects. ic.ac.uk

Given these competing influences, electrophilic substitution is most likely to occur at the C2 position of the pyrrole ring, which remains activated. If C2 is sterically hindered, substitution might occur at the C4 or C7 positions of the benzene ring, although these positions are deactivated by the C6-cyano group. For instance, halogenation of 3-substituted indoles has been shown to occur at the C2 position.

The indole nitrogen (N1) also possesses a reactive proton and can be deprotonated by a base to form an indolyl anion. This anion is a strong nucleophile and can undergo reactions such as N-alkylation or N-acylation. mdpi.compearson.com The presence of the electron-withdrawing cyano group at C3 has been shown to facilitate N-alkylation reactions. pearson.com This suggests that the N-H proton of this compound remains acidic and accessible for various derivatizations under basic conditions. libretexts.org

Electrophilic Aromatic Substitution on the Indole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of indole scaffolds. The indole ring is inherently electron-rich, making it highly susceptible to attack by electrophiles. Generally, the C3-position is the most nucleophilic and kinetically favored site for substitution. However, in this compound, the C3-position is already substituted. Therefore, electrophilic attack would be predicted to occur at other positions on the ring.

The primary alternative sites for electrophilic attack are the C2, C4, and C7 positions. The directing effects of the existing substituents would play a critical role. The aminomethyl group at C3, while not directly attached to the ring, can influence the electronics, and the powerful electron-withdrawing nature of the nitrile group at C6 deactivates the benzene portion of the bicyclic system towards electrophilic attack, particularly at the C5 and C7 positions.

Despite these theoretical considerations, a detailed review of the scientific literature reveals no specific published studies on the electrophilic aromatic substitution of this compound. Consequently, there is no experimental data available concerning the regioselectivity or reaction conditions for transformations such as halogenation, nitration, or Friedel-Crafts reactions on this specific substrate.

Metal-Catalyzed Cross-Coupling Reactions at Indole Positions

Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require a halide or triflate functional group at the position to be coupled. For this compound, this would necessitate prior halogenation of the indole ring, for instance, at the C2, C4, C5, or C7 positions.

The success of such coupling reactions would depend on the synthesis of a suitable halogenated precursor of this compound and the specific catalytic system employed. The presence of the aminomethyl and nitrile functionalities could potentially interfere with or influence the catalytic cycle, requiring careful optimization of reaction conditions (e.g., catalyst, ligand, base, and solvent).

A thorough search of the chemical literature indicates that no studies have been published detailing the use of this compound or its halogenated derivatives in metal-catalyzed cross-coupling reactions. As a result, there are no specific examples, data on reaction yields, or catalytic systems to report for this compound.

Directed C-H Activation and Functionalization Strategies

In recent years, directed C-H activation has emerged as a highly efficient strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials like organohalides. This approach relies on a directing group that chelates to a transition metal catalyst, bringing it into proximity with a specific C-H bond, which is then cleaved and functionalized.

For this compound, potential directing groups could be the nitrogen of the indole ring (NH) or the nitrogen of the aminomethyl substituent. A suitable directing group could potentially facilitate C-H activation at the C2 or C7 positions. For instance, after N-protection or modification, the group at C1 could direct functionalization to the C2 or C7 position. Similarly, the aminomethyl group at C3 could theoretically direct functionalization to the C2 or C4 positions. The feasibility of these approaches would depend on the geometric and electronic compatibility between the substrate, the directing group, and the metal catalyst.

However, there is currently no available research in the scientific literature describing the application of directed C-H activation and functionalization strategies to this compound. Therefore, no specific methodologies, mechanistic insights, or data tables of results can be presented for this compound.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Heterocyclic Systems

The strategic placement of both a nucleophilic aminomethyl group and an electrophilic cyano group on the indole (B1671886) scaffold makes 3-(Aminomethyl)-1H-indole-6-carbonitrile a valuable precursor in the synthesis of diverse and complex heterocyclic systems. The inherent reactivity of these functional groups allows for a variety of cyclization and condensation reactions, leading to the formation of novel fused and spiro-heterocyclic structures.

The aminomethyl group at the C3-position of the indole can act as a key nucleophile in intramolecular and intermolecular reactions. This functionality is pivotal for constructing fused ring systems by reacting with suitable electrophiles. For instance, the primary amine can participate in condensation reactions with dicarbonyl compounds, leading to the formation of new heterocyclic rings fused to the indole core.

While direct and extensive research on the specific applications of this compound is emerging, the principles of indole chemistry suggest its utility in constructing a range of heterocyclic frameworks. The presence of the nitrile group at the 6-position offers a site for further chemical modification, which can be exploited either before or after the construction of the primary heterocyclic system. This dual functionality allows for a modular approach to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Development of Novel Chemical Transformations and Methodologies Facilitated by the Compound's Structure

The unique electronic and steric properties of this compound can facilitate the development of new chemical transformations and synthetic methodologies. The interplay between the electron-donating nature of the indole nitrogen and the electron-withdrawing cyano group influences the reactivity of the entire molecule, opening avenues for novel reaction pathways.

The aminomethyl group can be a handle for directing group-assisted reactions, where it can coordinate to a metal catalyst and direct a transformation to a specific site on the indole ring. This approach can lead to highly regioselective functionalization of the indole scaffold, which is often a challenge in indole chemistry.

Q & A

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-1H-indole-6-carbonitrile?

Methodological Answer: The synthesis of this compound can be approached via functionalization of the indole core. A plausible route involves:

  • Halogenation : Introduce iodine at the 6-position of indole-3-carbaldehyde using iodine and an oxidizing agent (e.g., HNO₃) in dichloromethane .
  • Aminomethylation : Replace the aldehyde group with an aminomethyl substituent via reductive amination (e.g., using NaBH₃CN) .
  • Purification : Employ recrystallization or column chromatography to isolate the product.

Example Reaction Conditions:

StepReagents/ConditionsYieldReference
IodinationI₂, HNO₃, CH₂Cl₂, 0–25°C~75%
AminomethylationNH₂CH₂Cl, NaBH₃CN, MeOH~60%

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Handling : Use explosion-proof equipment, avoid sparks, and wear PPE (gloves, goggles, lab coat) .
  • Spills : Neutralize with sand/silica gel; dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular structure of this compound?

Methodological Answer:

  • Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data.
  • Refinement : Apply SHELXL for small-molecule refinement. Key steps:
  • Initial Model : Generate via direct methods (SHELXS) .

  • Parameter Optimization : Refine anisotropic displacement parameters and hydrogen bonding networks .

    • Validation : Check for R-factor convergence (<5%) and electron density residuals .

    Example Crystallographic Data:

    ParameterValueSource
    Space GroupP2₁/c
    R-factor3.2%

Q. What analytical approaches reconcile conflicting spectroscopic data (e.g., NMR vs. HRMS) in characterizing indole-based carbonitriles?

Methodological Answer:

  • NMR Discrepancies : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, δ 7.15–7.39 ppm in ¹H NMR may indicate aromatic protons adjacent to electron-withdrawing groups (e.g., CN) .
  • HRMS Validation : Compare experimental [M+H]⁺ values (e.g., 303.1604) with theoretical calculations to confirm molecular formula .

Example Data Comparison:

TechniqueObserved ValueExpected ValueReference
¹H NMRδ 4.32 (s, CH)δ 4.30–4.35
HRMS303.1602303.1604

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases).
  • Pharmacophore Mapping : Identify critical motifs (e.g., aminomethyl for H-bonding, CN for hydrophobic interactions) .
  • ADMET Prediction : Employ SwissADME to assess solubility (LogP ~2.1) and cytochrome P450 inhibition risks .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points for indole-carbonitrile derivatives?

Methodological Answer:

  • Source Verification : Cross-check purity (e.g., >98% by HPLC) and crystallization solvents .
  • Polymorphism Screening : Perform DSC/TGA to detect polymorphic forms. For example, mp discrepancies (193–198°C vs. 210°C) may arise from hydrate/anhydrate differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.